molecular formula C9H4BrF2NO2 B1417109 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid CAS No. 1805487-31-3

2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid

Cat. No.: B1417109
CAS No.: 1805487-31-3
M. Wt: 276.03 g/mol
InChI Key: ODXSSMMMGGXAPX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid is a versatile chemical compound widely used in scientific research. This compound is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core. Its unique structure makes it valuable in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-cyano-6-(difluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions include various substituted benzoic acids, amines, and coupled aromatic compounds.

Scientific Research Applications

2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid has numerous applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drug molecules, particularly those with anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is employed in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and selectivity towards molecular targets. In agrochemicals, it may disrupt essential biological processes in pests or plants, leading to their elimination .

Comparison with Similar Compounds

  • 2-Bromo-6-(trifluoromethyl)benzoic acid
  • 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Bromo-3-cyano-6-(trifluoromethyl)benzoic acid

Comparison: 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid is unique due to the presence of both cyano and difluoromethyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-bromo-3-cyano-6-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-4(3-13)1-2-5(8(11)12)6(7)9(14)15/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXSSMMMGGXAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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